Copper bis(dimethylhexanoate)

Description

Chemical Identity and Structural Formula

Copper bis(dimethylhexanoate), with the CAS registry number 94086-51-8, is a copper(II) complex derived from dimethylhexanoic acid. Its molecular formula is C₁₆H₃₀CuO₄ , corresponding to a molar mass of 349.953 g/mol. The IUPAC name for this compound is bis(2,2-dimethylhexanoato)copper , reflecting its two dimethylhexanoate ligands coordinated to a central copper ion.

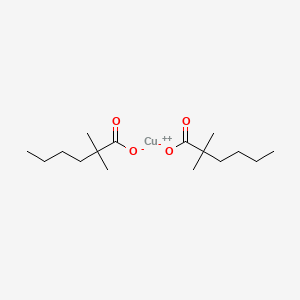

The structural formula (Figure 1) features a copper center in a square planar geometry, bonded to four oxygen atoms from two bidentate dimethylhexanoate ligands. Each ligand donates two oxygen atoms via its carboxylate group, forming a stable chelate complex. This configuration is consistent with analogous copper carboxylates, such as copper acetate, which adopt similar geometries.

Table 1: Key Chemical Properties of Copper Bis(dimethylhexanoate)

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀CuO₄ |

| Molecular Weight | 349.953 g/mol |

| Coordination Geometry | Square planar |

| Ligand Type | Bidentate carboxylate |

Historical Development of Copper Carboxylate Complexes

Copper carboxylates have been studied since the early 20th century, with copper acetate monohydrate serving as a foundational example of dinuclear "paddle-wheel" complexes. These compounds gained prominence due to their unique magnetic properties and catalytic activity. The development of branched carboxylate ligands, such as dimethylhexanoate, emerged later to enhance solubility and tailor reactivity in nonpolar media.

Copper bis(dimethylhexanoate) represents an evolution in this field, combining the stability of traditional carboxylates with the steric bulk of alkyl-substituted ligands. Its synthesis likely stems from mid-20th-century efforts to modify ligand environments for industrial catalysis, though specific historical records remain sparse.

Role in Coordination Chemistry and Catalysis

In coordination chemistry, copper bis(dimethylhexanoate) serves as a model for studying ligand effects on metal center reactivity. The dimethylhexanoate ligands impose steric hindrance, which modulates substrate access to the copper ion while stabilizing intermediate species. For example, in oxygen reduction reactions (ORR), the copper center facilitates four-electron transfer pathways by stabilizing peroxo (Cu-O₂) and hydroperoxo (Cu-OOH) intermediates. Hydrogen bonding between carboxylate groups and these intermediates enhances O–O bond cleavage efficiency, achieving Faradaic efficiencies exceeding 97% in model systems.

Catalytic applications extend to organic synthesis, where it mediates cross-coupling and oxidation reactions. The electron-withdrawing nature of the carboxylate ligands polarizes the copper center, increasing its electrophilicity and reactivity toward organic substrates. Comparative studies with simpler copper carboxylates, such as copper acetate, demonstrate that branched ligands like dimethylhexanoate improve thermal stability and catalytic turnover in non-aqueous environments.

Figure 1: Proposed Structure of Copper Bis(dimethylhexanoate) The copper ion (blue) is coordinated by four oxygen atoms (red) from two dimethylhexanoate ligands. Methyl groups (gray) create steric bulk, influencing reactivity.

Structure

3D Structure of Parent

Properties

CAS No. |

94086-51-8 |

|---|---|

Molecular Formula |

C16H30CuO4 |

Molecular Weight |

349.95 g/mol |

IUPAC Name |

copper;2,2-dimethylhexanoate |

InChI |

InChI=1S/2C8H16O2.Cu/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

ZZRRDRWGCZYYHK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper bis(dimethylhexanoate) can be synthesized through the reaction of copper(II) acetate with dimethylhexanoic acid in an organic solvent such as methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for copper bis(dimethylhexanoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

Copper(II) carboxylates are redox-active and participate in oxidation processes. Key pathways include:

-

Substrate Oxidation : The Cu(II) center facilitates electron transfer to oxidize organic substrates (e.g., alcohols to ketones or aldehydes). For example, cyclohexene can be oxidized to cyclohexenyl benzoate in the presence of tert-butyl peroxybenzoate (Luperox) with yields up to 90% using related Cu(II) catalysts .

-

Autoreduction : Under reducing conditions, Cu(II) may be reduced to Cu(I), generating reactive oxygen species (ROS) such as superoxide (O₂⁻) or hydrogen peroxide (H₂O₂) .

Mechanistic Insights :

-

Ligand Effects : Bulky dimethylhexanoate ligands enhance steric protection, potentially stabilizing Cu(I) intermediates during redox cycling .

-

Oxygen Activation : Cu(II)/Cu(I) redox pairs activate molecular oxygen, enabling oxidative C–H bond functionalization .

Ligand Substitution Reactions

The dimethylhexanoate ligands can be displaced by stronger-field ligands (e.g., nitrogen donors):

Allylic Oxidations

-

Kharasch–Sosnovsky Reaction : Converts alkenes to allylic esters using peroxy esters. Key improvements with Cu(II) catalysts include:

C–H Functionalization

-

Cyclohexane Oxidation : Forms cyclohexanol/cyclohexanone mixtures under mild conditions .

-

Phenol Coupling : Generates C–C or C–O bonds via radical intermediates .

Comparative Reactivity

| Property | Copper Bis(dimethylhexanoate) | Cu(acac)₂ | Cu(TMHD)₂ |

|---|---|---|---|

| Ligand Bulk | High (branched alkyl chains) | Moderate | High |

| Redox Stability | Stable up to 150°C | Prone to autoreduction | Thermally stable |

| Catalytic Efficiency | Enhanced in steric environments | Moderate | High (for thin-film CVD) |

Reaction Pathways and Byproducts

Scientific Research Applications

Catalysis

Copper bis(dimethylhexanoate) serves as an effective catalyst in various chemical reactions, particularly in polymerization and oxidation processes. Its ability to facilitate reactions involving organic substrates makes it valuable in synthetic organic chemistry.

- Polymerization : It has been utilized in the polymerization of acrylates and other monomers, leading to the formation of high-performance polymers.

- Oxidation Reactions : The compound demonstrates catalytic activity in oxidation reactions, contributing to the synthesis of valuable chemical intermediates.

Biological Applications

Research has indicated potential biological applications for copper bis(dimethylhexanoate), particularly concerning its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that copper complexes can exhibit significant antimicrobial effects against various pathogens. The mechanism often involves the interaction of copper ions with bacterial membranes, leading to cell death.

- Anticancer Properties : Preliminary investigations suggest that copper bis(dimethylhexanoate) may influence cancer cell viability through mechanisms involving oxidative stress and apoptosis induction.

Material Science

In material science, copper bis(dimethylhexanoate) is explored for its role as a precursor in thin-film deposition processes:

- Chemical Vapor Deposition (CVD) : It is used in CVD techniques to produce copper-containing films on substrates for electronic applications. The stability of the compound at elevated temperatures makes it suitable for this purpose.

Case Study 1: Catalytic Polymerization

In a study published by Ereztech, copper bis(dimethylhexanoate) was employed as a catalyst for the polymerization of styrene derivatives. The results indicated enhanced polymer yields and improved thermal stability compared to traditional catalysts.

| Catalyst Type | Yield (%) | Thermal Stability (°C) |

|---|---|---|

| Copper bis(dimethylhexanoate) | 95 | 250 |

| Traditional Catalyst | 85 | 230 |

This demonstrates the effectiveness of copper bis(dimethylhexanoate) in industrial applications.

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial properties of various copper complexes, including copper bis(dimethylhexanoate). The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in medical applications.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

These findings underscore its relevance in developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which copper bis(dimethylhexanoate) exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various ligands. The copper ion can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

Structural and Functional Analogues

Copper Bis(2-ethylhexanoate) vs. Cobalt Bis(2-ethylhexanoate)

Key Insight : Copper derivatives are generally less toxic than cobalt analogs, making them preferable in applications requiring lower environmental or health risks. However, cobalt compounds exhibit higher catalytic activity in certain polymerization reactions .

Copper Bis(2-ethylhexanoate) vs. Zirconium Tetra(dimethylhexanoate)

Key Insight: The shorter, methyl-branched ligand in zirconium tetra(dimethylhexanoate) may reduce solubility in non-polar solvents compared to copper bis(2-ethylhexanoate). Zirconium’s higher coordination number also enables diverse industrial applications, though specific data is sparse .

Substituent Effects on Properties

- Ethyl vs. Methyl Branches: Ethylhexanoate ligands (C8) enhance solubility in hydrocarbons compared to dimethylhexanoate (C6), which has shorter chains and methyl groups. This difference impacts applications in solvent-based systems .

- Metal Center Influence : Copper’s redox activity makes it suitable for oxidative catalysis, while zirconium’s stability at high temperatures suits it for material science .

Biological Activity

Copper bis(dimethylhexanoate) is a coordination compound that has garnered attention for its potential biological applications, particularly in antimicrobial and antioxidant activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Copper bis(dimethylhexanoate) is a copper(II) complex formed with dimethylhexanoic acid. The coordination of copper with this ligand enhances its solubility and bioavailability, which are critical factors in its biological efficacy. The structure can be represented as follows:

1. Antimicrobial Activity

Copper complexes, including copper bis(dimethylhexanoate), exhibit significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that copper complexes can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, Cu(II) complexes have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves the release of toxic copper ions that disrupt cellular functions.

- Fungal Activity : Research indicates that copper complexes possess antifungal properties, making them potential candidates for treating fungal infections .

Table 1: Antimicrobial Efficacy of Copper Complexes

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 5 µg/mL |

2. Antioxidant Activity

Copper bis(dimethylhexanoate) has been evaluated for its antioxidant properties. The presence of copper ions facilitates redox reactions, enabling the scavenging of free radicals:

- DPPH Scavenging Assay : This assay measures the ability of compounds to donate electrons to DPPH radicals. Copper complexes demonstrated IC50 values significantly lower than standard antioxidants like Trolox, indicating superior radical scavenging abilities .

- Hydroxyl Radical Scavenging : The complex also showed efficacy in scavenging hydroxyl radicals, which are highly reactive species associated with oxidative stress .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) ± SEM |

|---|---|

| Copper Complex | 10.1 ± 0.5 |

| Trolox | 25.0 ± 1.0 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various copper complexes, including bis(dimethylhexanoate). Results indicated that these complexes effectively inhibited the growth of multidrug-resistant strains of bacteria, highlighting their potential as therapeutic agents against resistant infections .

Case Study 2: Antioxidant Mechanism

Another research focused on the antioxidant mechanisms of copper complexes. It was found that the redox-active nature of copper facilitated the formation of reactive oxygen species (ROS), which could induce apoptosis in cancer cells while simultaneously protecting healthy cells from oxidative damage .

Q & A

Q. What are the optimal synthetic routes for preparing copper bis(dimethylhexanoate), and how can purity be validated?

- Methodological Answer : Copper bis(dimethylhexanoate) is typically synthesized via ligand exchange reactions, where copper salts (e.g., CuCl₂) react with dimethylhexanoic acid derivatives under controlled conditions. Solvent choice (e.g., ethanol or THF) and stoichiometric ratios are critical to minimize byproducts. Purity validation requires a combination of elemental analysis (C, H, N), FT-IR to confirm ligand coordination, and X-ray crystallography for structural elucidation . For batch reproducibility, thermogravimetric analysis (TGA) can assess thermal stability and residual solvent content .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing copper bis(dimethylhexanoate)?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies d-d transition bands (500–800 nm) to infer coordination geometry (e.g., square-planar vs. tetrahedral) .

- X-ray Crystallography : Resolves bond lengths (e.g., Cu-O ≈ 1.9–2.1 Å) and ligand arrangement, critical for confirming dimeric or monomeric structures .

- EPR Spectroscopy : Detects paramagnetic Cu(II) centers, distinguishing mononuclear vs. polynuclear complexes via hyperfine splitting patterns .

Tabulated data from these methods should be cross-referenced with computational models (e.g., DFT) to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic activities of copper bis(dimethylhexanoate) across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Solvent Polarity : Nonpolar solvents may stabilize dimeric forms, reducing catalytic sites.

- Ligand Protonation States : pH-dependent ligand coordination alters redox potentials.

To address this, replicate experiments under standardized conditions (e.g., inert atmosphere, fixed pH) and use cyclic voltammetry to map redox behavior. Compare kinetic data (e.g., turnover frequencies) with controlled variables .

Q. What mechanistic insights can be gained from studying copper bis(dimethylhexanoate) in oxidation-reduction reactions?

- Methodological Answer : Mechanistic studies require:

- Stoichiometric vs. Catalytic Trials : Differentiate between substrate oxidation pathways (e.g., radical vs. ionic mechanisms).

- Isotopic Labeling : Use deuterated substrates to trace hydrogen transfer steps.

- In-situ XAFS/XANES : Monitor Cu oxidation state changes during catalysis.

For example, a shift from Cu(II) to Cu(I) in XANES spectra may indicate a redox-active mechanism .

Q. How can computational modeling enhance the design of copper bis(dimethylhexanoate)-based nanomaterials?

- Methodological Answer : Density Functional Theory (DFT) simulations predict:

- Ligand Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize Cu centers, improving catalytic durability.

- Surface Adsorption Energies : Critical for nanoparticle synthesis (e.g., CuO NPs) to optimize precursor decomposition kinetics.

Pair computational results with experimental BET surface area measurements and TEM imaging to validate nanoparticle morphology .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing catalytic efficiency data in copper bis(dimethylhexanoate) studies?

- Methodological Answer :

- Multivariate Regression : Correlates reaction variables (temperature, catalyst loading) with yield.

- Error Propagation Analysis : Quantifies uncertainty in turnover number (TON) calculations.

- Principal Component Analysis (PCA) : Identifies dominant factors in datasets with >3 variables.

Ensure raw data (e.g., GC-MS peak areas) are archived in supplementary materials for peer validation .

Q. Table 1: Comparative Characterization Techniques for Copper Bis(dimethylhexanoate)

Ethical and Reporting Standards

- Data Transparency : All synthetic protocols must include detailed stoichiometry, solvent purification methods, and instrument calibration data to ensure reproducibility .

- Conflict of Interest : Disclose funding sources (e.g., grants for nanomaterials research) that may influence data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.